molecular formula C5H6N2O2 B556855 1-Methyl-1H-imidazole-2-carboxylic acid CAS No. 20485-43-2

1-Methyl-1H-imidazole-2-carboxylic acid

Cat. No. B556855
CAS RN: 20485-43-2
M. Wt: 126.11 g/mol
InChI Key: WLDPWZQYAVZTTP-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazole-2-carboxylic acid is an imidazolyl carboxylic acid that is 1H-imidazole with methyl and carboxylic acid group substituents at positions 1 and 2 respectively . It is a useful synthetic intermediate for solid phase synthesis of polyamides containing imidazole .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-imidazole-2-carboxylic acid is based on the 1H-imidazole ring, with a methyl group attached at position 1 and a carboxylic acid group at position 2 . Further structural analysis could be performed using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

1-Methyl-1H-imidazole-2-carboxylic acid is a useful synthetic intermediate for solid phase synthesis of polyamides containing imidazole . The exact chemical reactions involving this compound would depend on the specific synthetic pathway being used.

Scientific Research Applications

  • Hydrolysis and Crystallization : The hydrolysis of a derivative of 1-Methyl-1H-imidazole-2-carboxylic acid leads to a compound that crystallizes as a dihydrate, forming a flat molecular structure linked through hydrogen bonding into a three-dimensional network (Wu, Liu, & Ng, 2005).

  • Antihypertensive Agents : Derivatives of imidazole-2-carboxylic acids, such as 1-Methyl-1H-imidazole-2-carboxylic acid, have been used in the development of nonpeptide angiotensin II receptor antagonists, demonstrating potent antihypertensive effects (Carini et al., 1991).

  • Angiotensin II Receptor Antagonists : Imidazole-5-carboxylic acids bearing various substituents have been prepared for their antagonistic activities to the angiotensin II receptor, with some derivatives showing potent inhibition (Yanagisawa et al., 1996).

  • β-Glucuronidase Inhibitory Activity : Derivatives of 1-Methyl-1H-imidazole-2-carboxylic acid have been synthesized and evaluated for their β-glucuronidase inhibitory activity, demonstrating significant inhibitory effects (Salar et al., 2017).

  • Thromboxane Synthetase Inhibitors : Imidazole-2- and -3-carboxylic acids have been synthesized as potent inhibitors of thromboxane A2 synthetase, important for their role in blood clotting and cardiovascular function (Cross et al., 1986).

  • Formation in Nonenzymatic Browning Reactions : Imidazole derivatives, including those similar to 1-Methyl-1H-imidazole-2-carboxylic acid, have been identified in nonenzymatic browning reactions, illustrating their potential formation in natural systems (Veĺišek et al., 1989).

  • Fuel Cell Electrolytes : 1-Methyl-1H-imidazole and derivatives are used in polybenzimidazole membranes equilibrated with phosphoric acid, serving as high-temperature proton-conducting polymer electrolytes in fuel cells (Schechter & Savinell, 2002).

  • Synthesis of Bioactive Compounds : The synthesis of 1-Methyl-1H-imidazole-2-carboxylic acid derivatives has been explored for the development of new bioactive compounds, such as antimicrobial agents and potential cancer therapeutics (Orhan et al., 2019).

Safety And Hazards

1-Methyl-1H-imidazole-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate personal protective equipment and used only in a well-ventilated area .

Future Directions

The future directions for research on 1-Methyl-1H-imidazole-2-carboxylic acid could include further exploration of its potential uses as a synthetic intermediate, particularly in the synthesis of polyamides containing imidazole . Additionally, further studies could be conducted to explore its potential role as a metabolite . As always, any new research should be conducted in accordance with relevant safety guidelines due to the compound’s hazardous nature .

properties

IUPAC Name

1-methylimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-7-3-2-6-4(7)5(8)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDPWZQYAVZTTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339660
Record name 1-Methyl-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-imidazole-2-carboxylic acid

CAS RN

20485-43-2
Record name 1-Methyl-1H-imidazole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20485-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-imidazole-2-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00339660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-imidazole-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
YH Yan, W Li, W Chen, C Li, KR Zhu, J Deng… - European Journal of …, 2022 - Elsevier
… 1-Methyl-1H-imidazole-2-carboxylic acid (4). Sodium hydride (43 mg, 1.78 mmol) was added to a solution of ethyl 1H-imidazole-2-carboxylate (A, 100 mg, 0.71 mmol) in THF (10 mL) at …
Number of citations: 8 www.sciencedirect.com
JG Małecki, A Maroń - Polyhedron, 2012 - Elsevier
… , an experimental and quantum chemical study of complexes based on RuCl 2 (PPh 3 ) 3 and imidazole derivatives carboxylic acid ligands: 1-methyl-1H-imidazole-2-carboxylic acid …
Number of citations: 15 www.sciencedirect.com
B Annaraj, L Mitu, MA Neelakantan - Journal of Molecular Structure, 2016 - Elsevier
… Imidazole containing amide fluorescence probe (PAIC) for Ni 2+ was designed and successfully synthesized in good yield by reaction between 1-methyl-1H-imidazole-2-carboxylic acid …
Number of citations: 21 www.sciencedirect.com
EB Nikolaenkova, AY Tikhonov… - Chemistry of Heterocyclic …, 2019 - Springer
Alkyl(hetero)aromatic α-hydroxyamino oximes with the anti configuration of the oxime group reacted with ethyl glyoxylate to form 5-aryl(hetaryl)-1-hydroxy-1H-imidazole-2-carboxylic …
Number of citations: 5 link.springer.com
H Zhou, X Li, Y Li, X Zhu, L Zhang, J Li - European Journal of Medicinal …, 2020 - Elsevier
As part of a continuing study, we designed and synthesized four series of 1-phenylimidazole-4-carboxylic acid derivatives as xanthine oxidoreductase (XOR) inhibitors, evaluated their …
Number of citations: 11 www.sciencedirect.com
RG Franz - Aaps Pharmsci, 2001 - Springer
… The synthesis of 1-methyl-1H-imidazole-2-carboxylic acid 1 was by electrophilic substitution by carbobenzoxy chloride on N-methylimidazole, followed by hydrogenation. 1-Methyl-1H-…
Number of citations: 73 link.springer.com
JG Małecki, A Maroń, S Krompiec, M Filapek… - Polyhedron, 2013 - Elsevier
… in the acceptor properties of 1-methyl-1H-imidazole-2-carboxylic acid and 1H-benzimidazole… with respect to the 1-methyl-1H-imidazole-2-carboxylic acid derivative. Stretching vibrations …
Number of citations: 11 www.sciencedirect.com
BI Morinaka, JR Pawlik, TF Molinski - The Journal of organic …, 2010 - ACS Publications
Five new steroidal imidazoles, amaranzoles B−F, were isolated from extracts of the marine sponge Phorbas amaranthus along with the known amaranzole A. The C24-N-(4-p-…
Number of citations: 29 pubs.acs.org
SM Pauff, AJ Fallows, SP Mackay, W Su… - Current Protocols in …, 2015 - Wiley Online Library
… This protocol describes the synthesis of the monomeric imidazole unit, 4-tert-butoxycarbonylamino-1-methyl-1H-imidazole-2-carboxylic acid (2). The imidazole monomer 2 is prepared …
Y Kawamoto, T Bando, F Kamada, Y Li… - Journal of the …, 2013 - ACS Publications
… To a solution of the amine in DMF 25 mL was added a solution of 1-methyl-1H-imidazole-2-carboxylic acid (651 mg, 5.16 mmol) and PyBOP (2685 mg, 5.16 mmol) in DIEA (1.89 mL, …
Number of citations: 55 pubs.acs.org

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